2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C12H8BrFO It is a brominated derivative of naphthalene, featuring a bromine atom and a fluorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one typically involves the bromination of 1-(4-fluoronaphthalen-1-yl)ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Corresponding substituted derivatives.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chloronaphthalen-1-yl)ethanone
- 2-Bromo-1-(4-methoxynaphthalen-1-yl)ethanone
- 2-Bromo-1-(4-nitronaphthalen-1-yl)ethanone
Uniqueness
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXQKCHZJABDHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282470 |
Source
|
Record name | 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388-31-8 |
Source
|
Record name | 388-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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